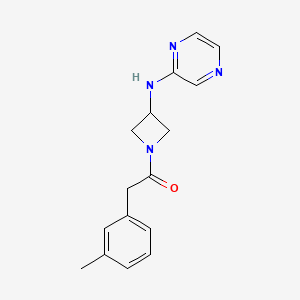

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-3-2-4-13(7-12)8-16(21)20-10-14(11-20)19-15-9-17-5-6-18-15/h2-7,9,14H,8,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXZAUNWDWBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

Coupling Reactions: The final step involves coupling the pyrazine and azetidine intermediates with the tolyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine rings and the introduction of pyrazine and tolyl groups. While specific synthetic pathways for this compound are not extensively documented in the literature, related pyrazine derivatives often utilize methods such as:

- Nucleophilic substitution to introduce amino groups.

- Cyclization reactions to form azetidine structures.

- Aromatic substitution for attaching m-tolyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazine and azetidine moieties. For instance, a library of phenylaminopyrazoles was synthesized and evaluated for their activity against various cancer cell lines, including breast (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. These compounds exhibited significant cytotoxicity, suggesting that similar derivatives, such as 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one, may also possess anticancer properties due to their structural similarities .

Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives has been well-documented. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated promising results in disc diffusion assays. This indicates that 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one may also exhibit antimicrobial properties .

Case Study 1: Anticancer Screening

Mechanism of Action

The mechanism of action of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Azetidine core : Enhances metabolic stability compared to larger rings like piperidine .

- Pyrazin-2-ylamino group: A nitrogen-rich aromatic system capable of hydrogen bonding and π-π stacking interactions.

- m-Tolyl group : Provides lipophilicity and influences target binding through steric effects.

Purification typically involves silica gel chromatography .

Applications : Compounds with azetidine and pyrazine motifs are explored for anticancer and antimicrobial activities due to their ability to disrupt protein-protein interactions or enzyme function .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one with structurally related compounds:

Key Differences and Implications

Azetidine vs. Piperazine/Oxadiazole Cores

Substituent Effects

- Pyrazine vs. Pyrimidine : Pyrazine’s additional nitrogen atom may improve binding to metal ions or polar residues in enzymes, whereas pyrimidine-thioether derivatives in show direct cytotoxicity proportional to cell viability.

- m-Tolyl vs.

Research Findings

- Cytotoxicity : Compounds with 1,3,4-oxadiazole and pyrimidine-thioether substituents (e.g., ) exhibit significant cytotoxicity, suggesting that replacing the pyrazine group in the target compound with pyrimidine could enhance anticancer activity.

- Synthetic Accessibility : Azetidine derivatives generally require multi-step syntheses with moderate yields (52–76% in ), whereas oxadiazole-containing compounds are synthesized via simpler cyclization reactions .

- Structural Flexibility : The azetidine core’s rigidity may limit conformational adaptability compared to piperazine-based compounds, which could affect target selectivity .

Notes

- Synthesis Challenges : Transition metal-catalyzed reactions (e.g., Ru-catalyzed in ) may be required for complex heterocycles, increasing production costs.

- Biological Data Gaps: Limited activity data exist for azetidine-ethanone hybrids, necessitating further enzymatic and cellular assays.

- Computational Modeling : Tools like SHELX and ORTEP-3 could aid in crystallographic analysis to elucidate binding modes.

Biological Activity

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a pyrazine ring, an azetidine moiety, and a tolyl group, which contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against Shigella flexneri and Candida albicans .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been evaluated in several studies. For example, a derivative was found to have an IC50 value of 368.2 mg/L against rat brain striatum primary neurons, indicating moderate cytotoxicity . Furthermore, ongoing research into the anticancer potential of pyrazine derivatives suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is thought to involve interactions with specific molecular targets. For instance, pyrazine compounds are known to inhibit key enzymes involved in cellular signaling pathways. The inhibition of Syk kinase has been documented for similar compounds, suggesting a potential pathway for therapeutic application in cancer treatment .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various pyrazine derivatives, including those structurally related to 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one. The results demonstrated that these compounds could significantly reduce bacterial growth in vitro, with some exhibiting activity that surpassed traditional antibiotics .

| Compound | MIC (µg/mL) against S. flexneri | MIC (µg/mL) against C. albicans |

|---|---|---|

| 13b | 0.12 | 0.12 |

| Reference Drug (Gentamycin) | 0.49 | N/A |

Toxicological Assessment

In a separate assessment of toxicity, the compound was subjected to long-term exposure studies in animal models. The findings indicated that while acute toxicity was low, chronic exposure led to observable effects on liver function markers, necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one?

- Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic substitution or transition metal-catalyzed coupling. For example:

- Step 1 : React pyrazin-2-amine with a functionalized azetidine precursor (e.g., 3-bromoazetidine) to form the pyrazin-2-ylamino-azetidine intermediate.

- Step 2 : Couple this intermediate with 2-(m-tolyl)ethan-1-one derivatives using ketone activation reagents (e.g., EDCI/HOBt).

- Purification : Column chromatography (e.g., gradient elution with EtOAc/hexane) is critical for isolating the product as a yellow oil, as demonstrated in analogous syntheses of azetidine-containing ketones .

- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., azetidine ring-opening).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic signals:

- Azetidine protons: δ 3.5–4.5 ppm (split due to ring strain).

- Pyrazine aromatic protons: δ 8.5–9.0 ppm.

- m-Tolyl group: δ 2.3 ppm (methyl) and aromatic protons at δ 6.7–7.2 ppm .

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and N-H/N-C stretches from pyrazine and azetidine (~3300 cm⁻¹).

- X-ray Crystallography : Use SHELX programs for high-resolution crystal structure determination to resolve stereochemical ambiguities .

Q. How does the azetidine-pyrazine scaffold influence the compound’s physicochemical properties?

- Methodological Answer :

- Solubility : The polar azetidine and pyrazine groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), while the m-tolyl group introduces hydrophobicity. Assess via shake-flask experiments .

- Stability : Perform accelerated stability studies (40°C/75% RH) to evaluate hydrolytic degradation risks, particularly at the ketone or azetidine moieties .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the pyrazine-azetidine core in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., 15N in pyrazine) and DFT calculations to study ring-opening or substitution pathways.

- Kinetic Studies : Monitor reactions under varying pH and solvent conditions (e.g., DMSO vs. THF) to identify rate-determining steps. Pyrazine’s electron-withdrawing nature may polarize the azetidine C-N bond, facilitating nucleophilic attack .

Q. How can structure-activity relationships (SAR) be optimized for biological target engagement?

- Methodological Answer :

- Analog Synthesis : Modify the m-tolyl group (e.g., halogenation, methoxy substitution) or replace pyrazine with triazole (see ).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity. For example, triazole-containing analogs in showed enhanced activity via hydrogen bonding .

- Contradiction Resolution : If SAR data conflicts with computational predictions, re-evaluate protonation states (e.g., pyrazine’s basicity at physiological pH) using pKa titrations .

Q. What strategies resolve discrepancies in biological activity data across assay platforms?

- Methodological Answer :

- Assay Validation : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity). For instance, low cell permeability due to the m-tolyl group may explain reduced efficacy in cellular models .

- Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., azetidine ring-opened metabolites) that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.